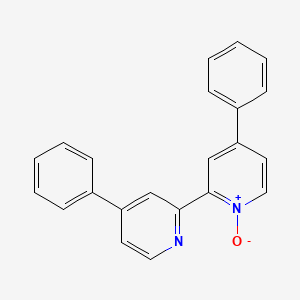
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes both pyridine and phenyl groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine involves several steps and specific reaction conditions One common synthetic route involves the reaction of 4-phenylpyridine with a suitable oxidizing agent to introduce the oxo group at the 1-positionThe reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine include other heterocyclic compounds with pyridine and phenyl groups. Examples include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit unique biological activities.
Tetrahydroisoquinolones: These compounds are synthesized through similar synthetic routes and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxo and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918941-06-7 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-oxido-4-phenyl-2-(4-phenylpyridin-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C22H16N2O/c25-24-14-12-20(18-9-5-2-6-10-18)16-22(24)21-15-19(11-13-23-21)17-7-3-1-4-8-17/h1-16H |
InChI Key |
GTCWRQRAVXGRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=[N+](C=CC(=C3)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


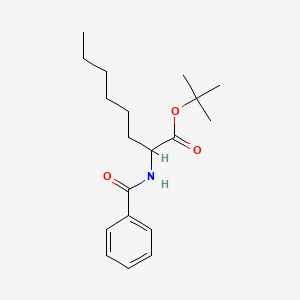
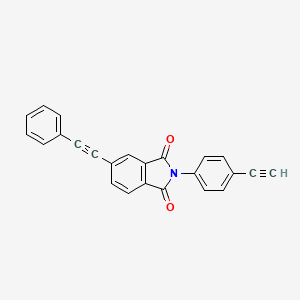
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
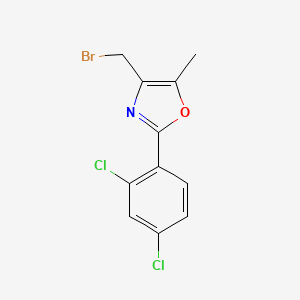
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
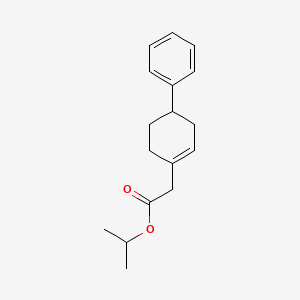
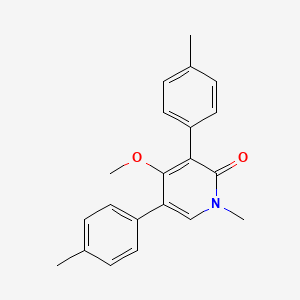
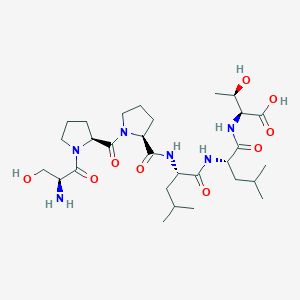
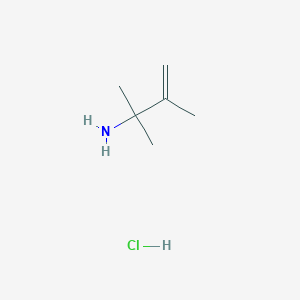
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
